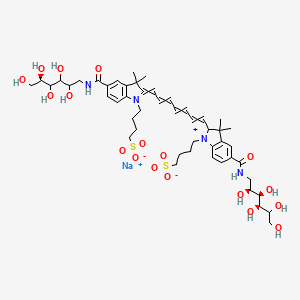

SIDAG Dye

Übersicht

Beschreibung

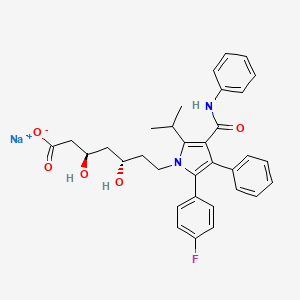

SIDAG dye, a derivative of indotricarbocyanine, is recognized for its near-infrared imaging capabilities and improved hydrophilic properties compared to its counterpart, indocyanine green (ICG). This dye has demonstrated promising results in preclinical studies for imaging applications, particularly in highlighting inflamed regions and tumors due to its enhanced acute tolerance and renal elimination characteristics owing to its high hydrophilicity (Ebert, Riefke, Sukowski, & Licha, 2011).

Synthesis Analysis

SIDAG dye is synthesized to alter the physicochemical properties of the indotricarbocyanine dye backbone by increasing hydrophilicity, which in turn improves its biological characterization. The synthesis process involves modifying the dye to enhance its hydrophilic characteristics, making it more suitable for in vivo applications (Ebert, Riefke, Sukowski, & Licha, 2011).

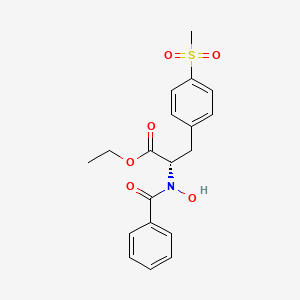

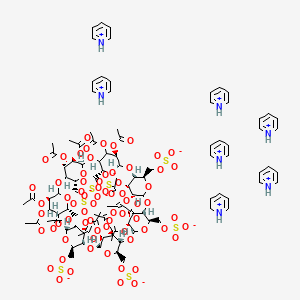

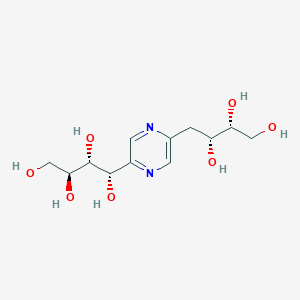

Molecular Structure Analysis

The molecular structure of SIDAG dye, characterized by its indotricarbocyanine core, is modified to increase its hydrophilicity. This modification significantly impacts its interaction with biological tissues and its elimination pathway, favoring renal excretion over hepatic, which is a shift from the behavior observed in ICG (Ebert, Riefke, Sukowski, & Licha, 2011).

Chemical Reactions and Properties

SIDAG's enhanced hydrophilicity leads to improved pharmacokinetic properties, including a longer plasma half-life and altered elimination pathways, facilitating its application in imaging inflamed regions and tumors. This property is crucial for its role as a contrast agent in optical imaging, allowing for clearer demarcation of target areas (Ebert, Riefke, Sukowski, & Licha, 2011).

Physical Properties Analysis

The physical properties of SIDAG, particularly its solubility and stability, are optimized for in vivo imaging applications. Its high hydrophilicity not only enhances its solubility in aqueous solutions but also increases its stability and tolerance in biological systems, making it a superior contrast agent for near-infrared imaging (Ebert, Riefke, Sukowski, & Licha, 2011).

Chemical Properties Analysis

The chemical properties of SIDAG dye, including its reactivity and interaction with biological tissues, are pivotal for its function as a contrast agent. Its design to be more hydrophilic than ICG allows for a better distribution in the vascular system and enhances its utility in imaging applications, highlighting its importance in the development of non-invasive diagnostic techniques (Ebert, Riefke, Sukowski, & Licha, 2011).

Wissenschaftliche Forschungsanwendungen

In Vivo Fluorescence Imaging of Arthritis : SIDAG dye was used in a study to evaluate in vivo fluorescence imaging in a model of Borrelia-induced Lyme arthritis. The study found that NIR fluorescence imaging based on the pharmacokinetic behavior of SIDAG could detect inflammatory joint changes in experimental arthritis. This indicates the potential of SIDAG in differentiating between inflammatory and noninflammatory joints 24 hours after dye application (Fischer et al., 2006).

Comparison with Indocyanine Green (ICG) in Imaging : Another study compared SIDAG with ICG, a clinically approved imaging agent, in terms of pharmacokinetic, tolerance, and imaging properties. SIDAG showed increased acute tolerance in mice and shifted pharmacokinetic properties towards renal elimination due to its high hydrophilicity. It also demonstrated a clear demarcation of tumors, both immediately and 24 hours after administration, indicating its potential as a contrast agent for optical imaging in detecting inflamed regions and tumors (Ebert et al., 2011).

Use in Optical Imaging of Tumors : A study investigated the potential of SIDAG as a contrast agent for in vivo imaging of subcutaneously grown tumors in laboratory animals. This study highlights the role of SIDAG in the development of novel diagnostic solutions in biomedical imaging disciplines (Perlitz et al., 2005).

Enhancement of Photoacoustic Imaging : SIDAG was also used as a contrast agent in photoacoustic imaging of nude mice. The study demonstrated the expected pharmacokinetic behavior of SIDAG in the tumor and bladder of the mice, indicating its potential for imaging with a commercial array-based ultrasound scanner (Janković et al., 2008).

Safety And Hazards

Zukünftige Richtungen

SIDAG Dye has shown potential as a contrast agent for optical imaging, which could increase the sensitivity for detection of inflamed regions and tumors2. It has been suggested that it could be used to assess the degree of tumor angiogenesis in vivo using planar and tomographic methods5. However, more research is needed to fully understand its potential applications and safety profile.

Eigenschaften

IUPAC Name |

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCDZDCGTDCFQV-SMYDWBAHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N4NaO18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SIDAG Dye | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)